3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-12(2)21-10-15(20-11-21)26(23,24)22-7-3-4-13(9-22)25-16-14(8-17)18-5-6-19-16/h5-6,10-13H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBFDEZUNZXIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The compound's unique structure, featuring a pyrazine core and various functional groups, suggests possible interactions with biological targets, making it a candidate for drug development.
Chemical Structure
The IUPAC name of the compound is this compound. The presence of the isopropyl group and the imidazole moiety indicates potential for significant biological interactions.
Biological Activity Overview
Recent studies have investigated the biological activity of similar compounds, particularly focusing on their antimicrobial properties. The following sections summarize findings related to the biological activity of this compound.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and thiazol moieties have demonstrated effective inhibition against various pathogens.
| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Superior to Ciprofloxacin |
| Control | 0.5 | 0.5 | - |
The compound 7b was noted for its low MIC values, indicating strong antimicrobial activity against resistant strains like Staphylococcus aureus and Staphylococcus epidermidis .
The mechanism by which these compounds exert their effects can include:
- Enzyme Inhibition : Compounds have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate synthesis.
- Biofilm Disruption : The ability to inhibit biofilm formation is critical in treating chronic infections, and compounds similar to the target compound have shown significant reductions in biofilm density.
Case Studies
A comparative analysis was conducted on various pyrazole derivatives, including those structurally related to this compound:
Study on Pyrazole Derivatives
A study evaluated a series of thiazol/thiophene-bearing pyrazole derivatives:
- Findings : Several derivatives exhibited potent antimicrobial activity with MIC values as low as 0.22 μg/mL.
Synergistic Effects
The compound also demonstrated synergistic effects when combined with existing antibiotics such as Ciprofloxacin, reducing their MICs significantly .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Imidazole Ring
A close analog, 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (), replaces the isopropyl group with a 1,2-dimethyl substitution. Key differences include:
| Feature | Target Compound | Analog () |
|---|---|---|
| Imidazole Substituent | 1-isopropyl | 1,2-dimethyl |
| Steric Bulk | Higher (branched isopropyl) | Lower (planar dimethyl) |
| Polarity | Moderate (isopropyl) | Slightly higher (methyl) |
The isopropyl group in the target compound may improve lipophilicity, enhancing membrane permeability, whereas the dimethyl analog’s reduced bulk could favor solubility in aqueous environments .
Heterocyclic Core Modifications
Compounds from a 2022 European patent () feature fused heterocycles (e.g., 6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl ) instead of discrete pyrazine/imidazole systems. For example:
- 5-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile
- 2-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)thiazole-5-carbonitrile
| Feature | Target Compound | Fused Heterocycle Analogs () |
|---|---|---|
| Core Structure | Pyrazine + imidazole | Fused imidazo-pyrrolo-pyrazine |
| Rigidity | Moderate | High (due to fused rings) |
| Synthetic Complexity | Lower | Higher |
The fused rings in the patent compounds likely enhance binding affinity through conformational restraint but may reduce metabolic stability due to increased molecular weight and complexity .
Functional Group Parallels in Pesticides
While structurally distinct, pesticidal carbonitriles like fipronil and ethiprole () share the pyrazole-carbonitrile motif. For example:
- 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile (fipronil)
- 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile (ethiprole)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
